3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSOSPRYGVVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 4-fluorobenzoic acid and the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Indole-2-Carboxamides
Structural Differences and Implications
In contrast, sulfonamide or hydrazide derivatives () prioritize bulkier, charged groups for solubility or ionic interactions.
N-Substituent Variations :
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
- Metabolic Stability: Fluorination at the benzamido group (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogs.
- Solubility : The furan moiety may slightly improve aqueous solubility (predicted ~10 µM) over highly lipophilic 4-benzoylphenethyl derivatives ().
Biological Activity
The compound 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : CHFNO
- Molecular Weight : 284.28 g/mol
Structural Representation
The compound features an indole core substituted with a furan ring and a fluorobenzamide group, contributing to its unique biological properties.
IUPAC Name
The IUPAC name is This compound .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted that the introduction of electron-withdrawing groups, such as fluorine, enhances the anticancer activity of these compounds .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that certain indole derivatives can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential therapeutic role in treating inflammatory diseases .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways by modulating Bcl-2 family proteins.
Absorption and Distribution
Data suggest that compounds with similar structures exhibit moderate absorption rates and can distribute effectively in biological tissues due to their lipophilicity.
Toxicological Profile
Safety assessments indicate that while some derivatives may exhibit cytotoxic effects at high concentrations, they generally show low toxicity in vivo at therapeutic doses.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
